molecular formula C22H27N3O5 B2584626 Isobutyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-36-9

Isobutyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2584626
CAS No.: 868144-36-9
M. Wt: 413.474
InChI Key: FGNBZVGLRNOKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.474. The purity is usually 95%.
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Biological Activity

Isobutyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research and data.

Chemical Structure and Properties

The compound is characterized by a unique pyrido-pyrimidine structure that includes various functional groups such as methoxy and isobutyl. This structural complexity is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Potential : Some studies have indicated that derivatives of pyrido-pyrimidines exhibit anticancer activity. The specific compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Effects : There are indications of antimicrobial activity against certain bacterial strains, although further studies are needed to quantify this effect.

Antioxidant Activity

A study evaluated the antioxidant capacity of similar compounds in vitro. The results showed a significant reduction in free radicals when exposed to the compound's derivatives.

CompoundIC50 (µM)
Isobutyl derivative25.4
Control (Vitamin C)15.8

Anticancer Activity

In a case study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated a concentration-dependent inhibition of cell proliferation.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5035

The study concluded that the compound's mechanism may involve the activation of caspase pathways leading to apoptosis.

Antimicrobial Effects

A preliminary screening against common pathogens (e.g., E. coli and S. aureus) revealed moderate antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

While specific mechanisms for this compound are still under investigation, it is hypothesized that its biological effects may stem from its ability to interact with cellular signaling pathways involved in apoptosis and oxidative stress responses.

Properties

IUPAC Name

2-methylpropyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-12(2)11-30-21(27)16-13(3)23-19-18(20(26)25(5)22(28)24(19)4)17(16)14-8-7-9-15(10-14)29-6/h7-10,12,17,23H,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNBZVGLRNOKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)OC)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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